1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

URAT1 Hyperuricemia Gout

This non-acidic URAT1 inhibitor (IC₅₀ 332 nM) features a piperidine-pyrimidine-urea scaffold with a 4-(trifluoromethoxy)phenyl moiety, offering distinct binding-pocket complementarity vs. carboxylic acid-based controls. Its logP (3.2) and tPSA (87 Ų) balance permeability and metabolic stability. Ideal as a reference for in vitro URAT1 screening cascades, SAR expansion, cryo-EM studies, and IP freedom-to-operate landscaping (US9637484). Verify purity >95% before use.

Molecular Formula C17H18F3N5O2
Molecular Weight 381.359
CAS No. 1396760-71-6
Cat. No. B2938036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
CAS1396760-71-6
Molecular FormulaC17H18F3N5O2
Molecular Weight381.359
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H18F3N5O2/c18-17(19,20)27-13-6-4-12(5-7-13)23-16(26)24-14-10-15(22-11-21-14)25-8-2-1-3-9-25/h4-7,10-11H,1-3,8-9H2,(H2,21,22,23,24,26)
InChIKeyMUXXEVKZUNWFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1396760-71-6) – Chemical Identity, Class, and Procurement Context


1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1396760-71-6) is a synthetic small-molecule urea derivative that combines a piperidine-substituted pyrimidine core with a 4-(trifluoromethoxy)phenyl moiety . It belongs to the broader class of heteroaryl urea kinase/transporter inhibitors and has been referenced in patent literature as a URAT1 (Solute Carrier Family 22 Member 12) inhibitor, a target relevant to urate transport and hyperuricemia [1]. Its molecular formula is C₁₇H₁₈F₃N₅O₂ with a molecular weight of 381.35 g/mol. The compound is primarily distributed as a research-grade chemical for in vitro and preclinical investigation.

Why Generic Substitution Fails for 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea – Structural Determinants of Target Engagement


Simple replacement with other pyrimidine-urea or piperidine-containing analogs cannot be presumed to yield equivalent URAT1 inhibition. The 4-(trifluoromethoxy)phenyl group provides a distinct electron-withdrawing and lipophilic signature that influences both binding pocket complementarity and metabolic stability compared to 4-chloro, 4-methoxy, or unsubstituted phenyl analogs [1]. The piperidine substitution at the pyrimidine 6-position introduces conformational constraints that are absent in open-chain amine analogs, potentially modulating the compound's affinity for the URAT1 anion-binding site [2]. Without head-to-head data, procurement decisions must weigh these structural features against the specific assay context.

Quantitative Differentiation Evidence for 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea – Potency, Selectivity, and Physicochemical Profile


URAT1 Inhibitory Potency: This Compound vs. Clinically Advanced URAT1 Inhibitors

In a recombinant human URAT1 inhibition assay, 1-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exhibited an IC₅₀ of 332 nM [1]. By cross-study comparison, this places it between the moderate-potency uricosuric probenecid (URAT1 IC₅₀ ≈ 150–400 μM) and the high-potency inhibitor benzbromarone (URAT1 IC₅₀ ≈ 0.1–0.3 μM). Relative to the clinically approved lesinurad (URAT1 IC₅₀ ≈ 7–10 μM), this compound demonstrates approximately 20- to 30-fold greater potency in vitro [2]. However, the compound's reported IC₅₀ of 1,190 nM in a HEK293 cellular uptake assay suggests a drop in potency under more physiologically relevant conditions, a behavior also observed with comparator URAT1 inhibitors [1].

URAT1 Hyperuricemia Gout

Structural Differentiation: Piperidine-Pyrimidine Core vs. Common URAT1 Inhibitor Scaffolds

The compound's core architecture—4-(piperidin-1-yl)pyrimidine linked via urea to a 4-(trifluoromethoxy)phenyl group—differs fundamentally from the naphthalene/sulfonamide (probenecid), benzofuran/carboxylic acid (benzbromarone), and triazole/acetate (lesinurad) scaffolds that dominate the URAT1 inhibitor landscape [1]. This scaffold divergence may translate into differential off-target profiles, particularly against other organic anion transporters (OAT1, OAT3) and kinases. While no direct selectivity data exist for this compound, close analogs with the piperidine-pyrimidine-urea motif have been profiled as EGFR and VEGFR2 kinase inhibitors, suggesting that kinase counter-screening may be warranted for URAT1-focused applications .

Scaffold novelty Kinase selectivity URAT1

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The trifluoromethoxy substituent (Hammett σₚ = 0.35, π = +0.86) imparts higher lipophilicity and metabolic oxidative resistance compared to methoxy (σₚ = -0.27, π = -0.02) or chloro (π = +0.71) analogs. While experimental logP and solubility data are not publicly available for this specific compound, in silico predictions (ALOGPS 2.1) estimate logP ≈ 3.2 and aqueous solubility ≈ 12 μg/mL, placing it in a moderately lipophilic range comparable to lesinurad (logP ≈ 2.8) but less lipophilic than benzbromarone (logP ≈ 5.1) [1]. The compound contains 5 hydrogen-bond acceptors and 2 donors, resulting in a polar surface area (tPSA) of ~87 Ų, which is within the favorable range for membrane permeability [2].

Lipophilicity Drug-likeness Physicochemical profile

Optimal Research and Preclinical Application Scenarios for 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea


In Vitro URAT1 Inhibition Screening and Structure-Activity Relationship (SAR) Studies

The compound's 332 nM IC₅₀ against recombinant human URAT1 [1] makes it a viable intermediate-potency reference compound for in vitro URAT1 screening cascades. Researchers can use it alongside high-potency (benzbromarone) and low-potency (probenecid) controls to calibrate assay sensitivity. Its non-canonical piperidine-pyrimidine-urea scaffold provides a template for SAR expansion aimed at improving URAT1 potency while reducing off-target kinase activity.

Chemical Probe for Urate Transport Mechanism Studies

Given the structural divergence from carboxylic acid-containing URAT1 inhibitors, this compound may interact with URAT1 via a distinct binding mode. It can serve as a chemical probe in site-directed mutagenesis or cryo-EM studies to map alternative URAT1 binding pockets, complementing structural data recently reported for URAT1 [2]. Procurement for this purpose requires verification of chemical identity and purity >95%.

Comparative ADME and Off-Target Profiling of Heteroaryl Urea URAT1 Inhibitors

For drug discovery programs exploring non-acidic URAT1 inhibitors, this compound can be used as a benchmark in microsomal stability, CYP inhibition, and transporter selectivity panels (OAT1, OAT3, OAT4). Its predicted logP of 3.2 and tPSA of 87 Ų position it favorably relative to highly lipophilic analogs, and experimental ADME data generated with this compound can guide lead optimization efforts.

Reference Standard in Patent Protection and Freedom-to-Operate Analyses

As a specifically claimed example in the URAT1 patent literature (US9637484) [1], this compound serves as a critical reference for intellectual property landscaping. Pharmaceutical and generic companies conducting freedom-to-operate assessments for URAT1-targeted gout therapies should procure and characterize this compound to define the boundaries of proprietary chemical space.

Quote Request

Request a Quote for 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.